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Compound of Interest

Compound Name: ATTO 565 amine

Cat. No.: B15136913 Get Quote

ATTO 565 Labeling: Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) to address common challenges encountered during protein labeling with ATTO 565.

Frequently Asked Questions (FAQs)
Q1: What is the Degree of Labeling (DOL) and why is it important for ATTO 565 labeling?

The Degree of Labeling (DOL), also referred to as the dye-to-protein ratio, signifies the average

number of ATTO 565 dye molecules conjugated to a single protein molecule.[1] This parameter

is critical for ensuring the quality and consistency of fluorescently labeled proteins.[1] An

optimal DOL is essential for the success of downstream applications. Over-labeling can lead to

issues such as protein aggregation, reduced biological activity, and fluorescence quenching,

while under-labeling may result in weak signals and diminished sensitivity.[1]

Q2: What is the optimal DOL for an antibody labeled with ATTO 565 NHS ester?

The ideal DOL can differ based on the specific antibody and its intended application. However,

a general guideline for antibodies is a DOL ranging from 2 to 7.[1] It is highly recommended to

perform a titration experiment to determine the optimal dye-to-protein molar ratio for your

specific protein and application.[1]
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Q3: What are the recommended buffer conditions for labeling with ATTO 565 NHS ester?

For efficient labeling, it is crucial to use a buffer that is free of primary amines, such as Tris or

glycine, as these will compete with the protein for reaction with the NHS ester.[1][2] A

bicarbonate buffer (0.1 M, pH 8.3) is commonly recommended for the labeling reaction.[1] The

pH should be maintained between 8.0 and 9.0 to ensure the primary amino groups on the

protein are deprotonated and available for reaction.[1][2][3]

Q4: How can I remove unconjugated ATTO 565 dye after the labeling reaction?

Complete removal of unconjugated dye is essential for accurate DOL determination and to

prevent high background fluorescence in subsequent experiments.[1] Common and effective

methods for separating the labeled protein from free dye include gel permeation

chromatography (e.g., using a Sephadex G-25 column) and dialysis.[1][3]
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Issue Possible Cause Recommended Solution

Low Degree of Labeling (DOL)

Presence of Amine-Containing

Buffers: Buffers like Tris or

additives such as glycine in the

protein solution will compete

with the protein for the NHS

ester.[2]

Before labeling, remove

amine-containing buffers by

dialysis against an amine-free

buffer (e.g., PBS, pH 7.4).[2]

Hydrolyzed ATTO 565 NHS

Ester: The NHS ester is

moisture-sensitive and can

hydrolyze, becoming non-

reactive.[2]

Store the lyophilized dye at

-20°C, protected from light and

moisture. Allow the vial to

equilibrate to room

temperature before opening to

prevent condensation. Prepare

the dye stock solution in an

anhydrous, amine-free solvent

like DMSO or DMF

immediately before use.[2]

Incorrect Reaction Buffer pH: A

pH below 8.0 will result in

protonated, unreactive primary

amines on the protein. A pH

above 9.0 can lead to rapid

hydrolysis of the NHS ester.[2]

Use a labeling buffer with a pH

between 8.0 and 9.0, with pH

8.3 often being a good starting

point.[2]

Insufficient Incubation Time:

ATTO 565 may require a

longer incubation period for the

reaction to go to completion

compared to other NHS esters.

[2]

An incubation time of up to 18

hours at room temperature

may be necessary. It is

recommended to optimize the

incubation time for your

specific protein.[2]

Suboptimal Dye-to-Protein

Ratio: Using too little dye will

result in a low DOL.

Empirically determine the

optimal molar ratio of dye to

protein by performing a titration

experiment.[2]
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Low Protein Concentration:

Labeling efficiency can be

reduced at protein

concentrations below 2 mg/mL.

[2][3]

Ensure the protein

concentration is at least 2

mg/mL for efficient labeling.[2]

High Degree of Labeling (DOL)

/ Protein Precipitation

Excessive Molar Ratio of Dye

to Protein: Over-labeling can

increase the hydrophobicity of

the protein, leading to

aggregation and precipitation.

[1][4]

Optimize the dye-to-protein

molar ratio by performing a

titration. Start with a lower ratio

(e.g., 1:1 to 2:1) and

incrementally increase it.[4]

"Solvent Shock" from Dye

Addition: Rapidly adding a

large volume of the organic

solvent in which the dye is

dissolved can cause protein

denaturation and precipitation.

[4]

Add the dye solution to the

protein solution slowly and

gently while stirring or

vortexing.[4]

High Final Conjugate

Concentration: The purified,

labeled protein may be at a

concentration that is too high

for its stability.

Dilute the final conjugate to a

concentration known to be

stable for the unlabeled

protein.

Inaccurate DOL Calculation

Incorrect Spectrophotometer

Readings: Inaccurate

absorbance measurements will

lead to an incorrect DOL

calculation.[1]

Ensure the spectrophotometer

is properly calibrated and that

absorbance readings are

within the linear range of the

instrument (typically 0.1 - 1.0).

Dilute the sample if necessary.

[1]

Use of Incorrect Extinction

Coefficients or Correction

Factor: The accuracy of the

DOL calculation depends on

Use the correct molar

extinction coefficients for your

specific protein and for ATTO

565, as well as the appropriate
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using the correct values for the

protein and dye.

correction factor for the dye's

absorbance at 280 nm.[1]

Quantitative Data for ATTO 565 Labeling
Table 1: Key Properties of ATTO 565 NHS Ester

Property Value Reference

Molecular Weight (MW) 708 g/mol [5]

Maximum Absorption (λmax) 564 nm [5]

Molar Extinction Coefficient

(εmax)
120,000 M⁻¹cm⁻¹ [5]

Correction Factor at 280 nm

(CF₂₈₀)
0.12 [5]

Table 2: Recommended Starting Molar Ratios for Labeling

Application
Recommended Starting Dye:Protein
Molar Ratio

General Protein Labeling 1:1 to 2:1[4]

Antibody Labeling 5:1 to 20:1[3]

Experimental Protocols
Protocol 1: Standard Protein Labeling with ATTO 565
NHS Ester

Prepare the Protein Solution:

Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate) at a pH of

8.0-9.0.[6] The protein concentration should ideally be 2-10 mg/mL.[3]
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If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed

against an amine-free buffer such as PBS before labeling.[3]

Prepare the Dye Stock Solution:

Immediately before use, allow the vial of ATTO 565 NHS ester to warm to room

temperature.[2]

Dissolve the dye in a dry, amine-free organic solvent such as DMSO or DMF to a

concentration of 1-10 mg/mL.[6]

Perform the Labeling Reaction:

Add the desired molar excess of the dissolved ATTO 565 NHS ester to the protein solution

while gently vortexing.[2] A starting point for antibodies could be a 10:1 molar ratio of dye

to protein.[3]

Incubate the reaction for 30-60 minutes at room temperature with constant stirring.[3][6]

Protect the reaction from light.

Purify the Conjugate:

Separate the labeled protein from unreacted dye and byproducts using gel permeation

chromatography (e.g., Sephadex G-25) or dialysis.[1][6]

Protocol 2: Calculation of the Degree of Labeling (DOL)
Measure Absorbance:

Dilute the purified protein conjugate in a suitable buffer (e.g., PBS) to a concentration that

gives an absorbance reading at the dye's maximum absorption wavelength (Amax)

between 0.1 and 1.0.[1]

Measure the absorbance of the diluted conjugate at 280 nm (A₂₈₀) and at 564 nm (Amax

for ATTO 565).[1]

Calculations:
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Calculate the concentration of the dye (C_dye):

C_dye (M) = Amax / ε_dye

Where ε_dye is the molar extinction coefficient of ATTO 565 (120,000 M⁻¹cm⁻¹).

Calculate the corrected absorbance of the protein at 280 nm (A_protein):

The dye also absorbs light at 280 nm, so its contribution to the A₂₈₀ reading must be

subtracted.

A_protein = A₂₈₀ - (Amax × CF₂₈₀)

Where CF₂₈₀ is the correction factor for ATTO 565 at 280 nm (0.12).

Calculate the concentration of the protein (C_protein):

C_protein (M) = A_protein / ε_protein

Where ε_protein is the molar extinction coefficient of your specific protein.

Calculate the Degree of Labeling (DOL):

DOL = C_dye / C_protein
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Caption: Experimental workflow for ATTO 565 protein labeling.
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Inputs

Calculations

Output

Absorbance at 280 nm (A₂₈₀)

Corrected Protein Absorbance
A_protein = A₂₈₀ - (Amax * CF₂₈₀)

Absorbance at 564 nm (Amax)

Dye Concentration
C_dye = Amax / ε_dye

Protein ε (M⁻¹cm⁻¹)

Protein Concentration
C_protein = A_protein / ε_protein

ATTO 565 ε (120,000 M⁻¹cm⁻¹)ATTO 565 CF₂₈₀ (0.12)

Degree of Labeling (DOL)
DOL = C_dye / C_protein

Click to download full resolution via product page

Caption: Logical relationship for calculating the Degree of Labeling (DOL).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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